[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate is a complex organosulfur compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes chloro, fluoro, and amino groups attached to a methyl sulfurofluoridate backbone. The presence of multiple fluorine atoms makes it highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of chlorofluoroamine with difluoroamine in the presence of a sulfur-containing reagent. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: [Chloro(fluoro)amino][bis(difluoroamino)]methyl
Eigenschaften
CAS-Nummer |
55707-10-3 |
---|---|
Molekularformel |
CClF6N3O3S |
Molekulargewicht |
283.54 g/mol |
IUPAC-Name |
[chloro(fluoro)amino]-bis(difluoroamino)-fluorosulfonyloxymethane |
InChI |
InChI=1S/CClF6N3O3S/c2-9(3)1(10(4)5,11(6)7)14-15(8,12)13 |
InChI-Schlüssel |
DEHBHEJZSIGRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(N(F)F)(N(F)F)(N(F)Cl)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.